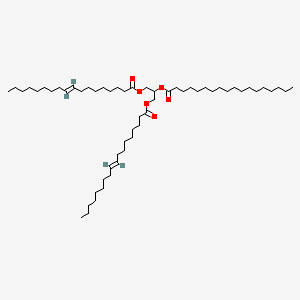![molecular formula C15H14N2O4S B14138660 1-[(4-Methylphenyl)sulfonyl]-2-(4-nitrophenyl)aziridine](/img/structure/B14138660.png)
1-[(4-Methylphenyl)sulfonyl]-2-(4-nitrophenyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Tosyl-2-(p-nitrophenyl)aziridine is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis. The presence of the tosyl (p-toluenesulfonyl) group and the p-nitrophenyl group further enhances the reactivity and specificity of this compound in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Tosyl-2-(p-nitrophenyl)aziridine can be synthesized through several methods. One common approach involves the reaction of 2-amino alcohols with tosyl chloride, followed by cyclization. This process typically uses potassium hydroxide in a water/dichloromethane mixture . Another method involves the use of N-tosyliminophenyliodinane as an aminating agent, which facilitates the aziridination of olefins under mild conditions .
Industrial Production Methods: Industrial production of N-Tosyl-2-(p-nitrophenyl)aziridine often involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-Tosyl-2-(p-nitrophenyl)aziridine undergoes various chemical reactions, including nucleophilic ring-opening, oxidation, and substitution reactions. The ring strain in aziridines makes them particularly susceptible to nucleophilic attack, leading to ring-opening reactions .
Common Reagents and Conditions: Common reagents used in reactions with N-Tosyl-2-(p-nitrophenyl)aziridine include nucleophiles such as amines, thiols, and alcohols. These reactions often occur under mild conditions, with the presence of a base to facilitate the ring-opening process .
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with amines can yield amino derivatives, while reaction with thiols can produce thioether derivatives .
Wissenschaftliche Forschungsanwendungen
N-Tosyl-2-(p-nitrophenyl)aziridine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex nitrogen-containing compounds. In biology, it serves as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals . In medicine, it is used in the development of drugs targeting specific enzymes and receptors . Industrially, it is employed in the production of polymers and materials with unique properties .
Wirkmechanismus
The mechanism of action of N-Tosyl-2-(p-nitrophenyl)aziridine involves the activation of the aziridine ring by the electron-withdrawing tosyl and p-nitrophenyl groups. This activation facilitates nucleophilic attack, leading to ring-opening and subsequent reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-Tosyl-2-(p-nitrophenyl)aziridine include other N-tosyl aziridines and azetidines. These compounds share the three-membered ring structure and the presence of electron-withdrawing groups that enhance their reactivity .
Uniqueness: What sets N-Tosyl-2-(p-nitrophenyl)aziridine apart is the combination of the tosyl and p-nitrophenyl groups, which provide unique reactivity and specificity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Eigenschaften
Molekularformel |
C15H14N2O4S |
|---|---|
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-2-(4-nitrophenyl)aziridine |
InChI |
InChI=1S/C15H14N2O4S/c1-11-2-8-14(9-3-11)22(20,21)16-10-15(16)12-4-6-13(7-5-12)17(18)19/h2-9,15H,10H2,1H3 |
InChI-Schlüssel |
KBNDEGGNKFKUEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14138580.png)
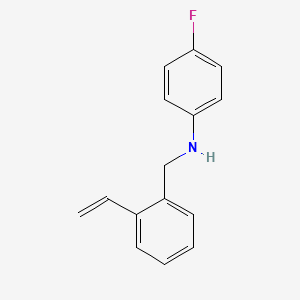
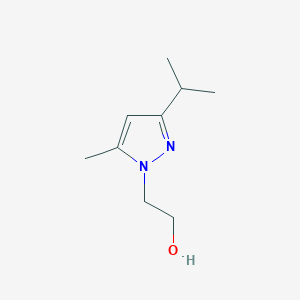
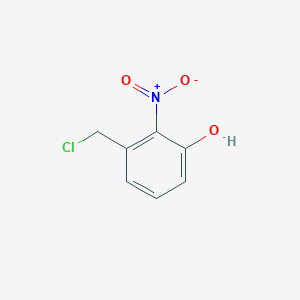
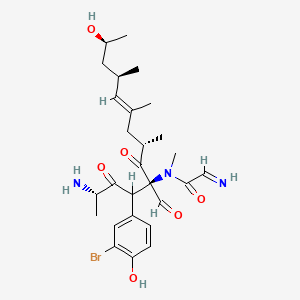
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one](/img/structure/B14138594.png)
![2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene](/img/structure/B14138595.png)
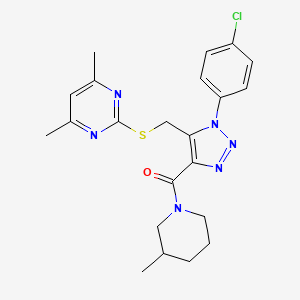
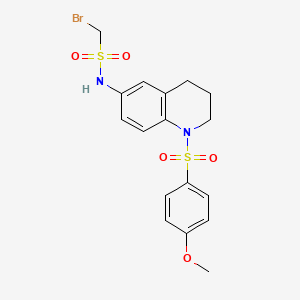
![1-(1-methyl-1H-indol-3-yl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14138615.png)

![2-Chloro-5-[(4-chlorophenyl)amino]phenol](/img/structure/B14138626.png)
![7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene](/img/structure/B14138630.png)
